molecular formula C10H8BNO4 B13654767 5-Boronoisoquinoline-3-carboxylic acid

5-Boronoisoquinoline-3-carboxylic acid

Cat. No.: B13654767
M. Wt: 216.99 g/mol
InChI Key: AAXGQLADVAGFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Boronoisoquinoline-3-carboxylic acid is a boron-containing derivative of isoquinoline-3-carboxylic acid. Boronated compounds are particularly valued in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in drug development. The boronic acid group (-B(OH)₂) in this compound likely enhances its reactivity in such catalytic processes compared to non-boronated analogs.

Properties

Molecular Formula

C10H8BNO4

Molecular Weight

216.99 g/mol

IUPAC Name

5-boronoisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H8BNO4/c13-10(14)9-4-7-6(5-12-9)2-1-3-8(7)11(15)16/h1-5,15-16H,(H,13,14)

InChI Key

AAXGQLADVAGFAB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=C(N=CC2=CC=C1)C(=O)O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Boronoisoquinoline-3-carboxylic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction can be performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters . Another method involves the use of Grignard reagents followed by carboxylation to form the desired carboxylic acid .

Industrial Production Methods: Industrial production methods for boronic acids, including 5-Boronoisoquinoline-3-carboxylic acid, often involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions is optimized for yield and purity, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions: 5-Boronoisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Boronoisoquinoline-3-carboxylic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of an enzyme and inhibit its activity . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Boronoisoquinoline-3-carboxylic acid and its closest analogs, based on the available evidence:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight Key Properties/Applications
5-Boronoisoquinoline-3-carboxylic acid -B(OH)₂ C₁₀H₈BNO₄ ~225.0 (estimated) Potential use in cross-coupling reactions
5-Bromoisoquinoline-3-carboxylic acid -Br C₁₀H₆BrNO₂ 268.07 Halogenated intermediate for drug synthesis
5-Chloroisoquinoline-3-carboxylic acid -Cl C₁₀H₆ClNO₂ 207.61 Pharmaceutical intermediate
5-Hydroxyquinoline-3-carboxylic acid -OH C₁₀H₇NO₃ 189.17 Chelating agent; limited bioactivity data
5-Acetylquinoline-3-carboxylic acid -COCH₃ C₁₂H₉NO₃ 215.21 Research chemical; unstudied toxicity

Key Findings:

Reactivity Differences: The boron substituent in 5-Boronoisoquinoline-3-carboxylic acid enables participation in cross-coupling reactions, unlike halogenated analogs (e.g., Br or Cl derivatives), which are typically used as electrophiles in substitution reactions. The hydroxyl group in 5-Hydroxyquinoline-3-carboxylic acid may enhance solubility in polar solvents but reduces electrophilicity compared to halogens.

Biological and Safety Profiles: 5-Chloroisoquinoline-3-carboxylic acid has documented safety data (e.g., H302: harmful if swallowed; H315: skin irritation), whereas boronated analogs lack detailed toxicological studies.

Structural Impact on Applications :

  • Halogenated derivatives (Br, Cl) are preferred for synthesizing bioactive molecules due to their stability and ease of functionalization.
  • Boronated compounds are niche reagents in catalysis but may face challenges in bioavailability due to boronic acid’s sensitivity to hydrolysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.